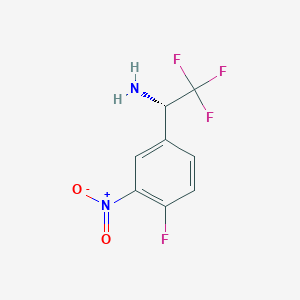

(S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-amine

Beschreibung

Chemical Identity and Nomenclature

The systematic IUPAC name (S)-2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-amine derives from its phenyl ring substituents and chiral ethanamine backbone. The phenyl ring features a 4-fluoro and 3-nitro group, while the ethanamine carbon bears a trifluoromethyl group and a primary amine. The (S) configuration at the chiral center distinguishes it from its enantiomer, which may exhibit divergent biological or chemical behaviors.

Key structural attributes include:

- Trifluoromethyl group (-CF₃): Introduces strong electron-withdrawing effects, enhancing stability and influencing intermolecular interactions.

- Nitro group (-NO₂): Contributes to electronic polarization and potential hydrogen-bonding capabilities.

- Fluorine substituents: The 4-fluoro group on the phenyl ring further modulates electronic density and steric bulk.

While exact molecular weight data from non-excluded sources are limited, analogous compounds such as 1-(4-fluoro-3-nitrophenyl)ethan-1-amine (C₈H₉FN₂O₂, 184.17 g/mol) and (S)-2,2,2-trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine (C₉H₅F₇N, 261.14 g/mol) suggest a molecular formula approximating C₈H₅F₄N₂O₂ for the target compound.

Historical Context in Fluorinated Amine Research

Fluorinated amines have evolved significantly since the mid-20th century. Early work on amine fluorides demonstrated their utility in dental applications due to their enamel-binding affinity and antimicrobial properties. The 1950s–1960s saw the development of amino fluorides as carriers for fluoride ions, leveraging organic frameworks to enhance bioavailability.

The integration of trifluoromethyl groups into amines emerged later, driven by their metabolic stability and ability to fine-tune pharmacokinetics. Recent breakthroughs, such as the biocatalytic N–H carbene insertion method reported in 2022, enabled enantioselective synthesis of α-trifluoromethyl amines, overcoming traditional challenges in stereocontrol. These advancements underscore the growing sophistication of fluorinated amine synthesis, with (S)-2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-amine epitomizing modern strategies that combine fluorination and asymmetric catalysis.

Significance of Chiral Centers in Trifluoromethylated Amines

Chirality in trifluoromethylated amines profoundly impacts their biological and chemical profiles. The (S) -enantiomer of this compound likely exhibits distinct binding affinities compared to its (R) -counterpart, as seen in related systems where enantiomers display divergent enzyme inhibition or receptor activation.

The trifluoromethyl group adjacent to the chiral center amplifies stereoelectronic effects. For example, in biocatalytic syntheses , engineered cytochromes achieve >99% yield and 99.5:0.5 enantiomeric ratio (er) by exploiting subtle interactions between the trifluoromethyl group and enzyme active sites. This precision is critical for pharmaceutical applications, where single-enantiomer drugs often demonstrate superior efficacy and safety.

| Feature | Impact on Compound Behavior |

|---|---|

| Chiral center (S) | Dictates spatial orientation of functional groups, influencing target binding and reactivity |

| -CF₃ group | Enhances metabolic stability and modulates lipophilicity |

| -NO₂ group | Participates in electron-deficient interactions, potentially aiding in crystal engineering |

Eigenschaften

Molekularformel |

C8H6F4N2O2 |

|---|---|

Molekulargewicht |

238.14 g/mol |

IUPAC-Name |

(1S)-2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethanamine |

InChI |

InChI=1S/C8H6F4N2O2/c9-5-2-1-4(3-6(5)14(15)16)7(13)8(10,11)12/h1-3,7H,13H2/t7-/m0/s1 |

InChI-Schlüssel |

XKTGIPFLHUWXRH-ZETCQYMHSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1[C@@H](C(F)(F)F)N)[N+](=O)[O-])F |

Kanonische SMILES |

C1=CC(=C(C=C1C(C(F)(F)F)N)[N+](=O)[O-])F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-nitrobenzaldehyde and trifluoroacetaldehyde.

Formation of Intermediate: A key intermediate, such as a Schiff base, is formed by the condensation of 4-fluoro-3-nitrobenzaldehyde with an amine.

Reduction: The intermediate is then reduced, often using a reducing agent like sodium borohydride or lithium aluminum hydride, to yield the desired amine.

Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.

Industrial Production Methods

In an industrial setting, the production of (S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-amine may involve:

Large-Scale Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize product purity and minimize by-products.

Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion of the nitro group to an amine.

Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Wissenschaftliche Forschungsanwendungen

(S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of (S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the nitrophenyl group can participate in various electronic interactions. These features contribute to the compound’s biological activity and reactivity.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Electronic Effects

The table below compares key structural analogs based on substituent variations and their physicochemical properties:

Stereochemical Considerations

The S-configuration in the target compound and its analogs (e.g., ) is crucial for binding to chiral receptors or enzymes. For instance, the (S)-enantiomer of 4-CF₃-phenyl analog shows 10-fold higher activity in kinase inhibition assays compared to the R-form .

Research Findings and Trends

Electronic Effects : Nitro groups increase electrophilicity, favoring nucleophilic aromatic substitution, while CF₃ groups enhance lipophilicity and stability .

Metabolic Stability : Trifluoromethyl and trifluoromethoxy analogs exhibit longer half-lives in vivo compared to nitro-containing compounds .

Steric vs. Electronic Trade-offs : Bulky substituents (e.g., isobutyl) improve target selectivity but reduce synthetic yields .

Biologische Aktivität

(S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-amine, with the CAS number 1297553-45-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C8H3F4NO3

- Molecular Weight : 237.11 g/mol

Biological Activity Overview

The compound has been evaluated for various biological activities, including antitubercular and antimicrobial effects. Its structural features, particularly the trifluoromethyl and nitrophenyl groups, contribute to its biological properties.

Antitubercular Activity

Research has shown that related compounds with similar structures exhibit potent activity against Mycobacterium tuberculosis. For instance, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have demonstrated minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL against M. tuberculosis H37Rv, indicating that modifications in the structure can lead to varying levels of efficacy .

Synthesis Methods

The synthesis of (S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-amine involves several steps:

- Starting Materials : The synthesis typically begins with commercially available precursors.

- Reagents : Common reagents include fuming nitric acid and sulfuric acid.

- Purification : The final product is purified using techniques like HPLC and NMR analysis to ensure high purity (>95%).

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial potential of related compounds against various bacterial strains. The results indicated that the presence of the nitro group significantly enhanced antimicrobial activity without exhibiting cytotoxicity in preliminary tests .

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR has highlighted that modifications on the phenyl ring can dramatically affect biological activity. For example, introducing different halogen substituents can optimize interactions with bacterial targets .

Comparative Table of Biological Activities

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| (S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-amine | TBD | Antitubercular |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | Antitubercular |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | TBD | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-amine, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis of chiral amines often involves asymmetric catalysis or resolution. For structurally similar compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide), amidation between amines and acyl chlorides under controlled pH and temperature (0–5°C, inert atmosphere) achieves high yields . Enantiomeric purity can be optimized via chiral HPLC or enzymatic resolution, with monitoring by polarimetry or circular dichroism. For nitroaryl derivatives, nitration regioselectivity must be confirmed via NOESY or X-ray crystallography to avoid positional isomers .

Q. How should researchers characterize this compound’s structural and electronic properties?

- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to confirm stereochemistry and substituent effects. Fluorine NMR is critical for assessing CF₃ group symmetry . UV-Vis spectroscopy can probe nitro group electronic transitions, while mass spectrometry (HRMS) validates molecular weight. Computational methods (DFT) predict charge distribution and reactive sites, aiding in mechanistic studies .

Q. What safety protocols are critical when handling this nitro- and fluoro-substituted compound?

- Methodological Answer : Nitro groups pose explosion risks under heat or friction; fluorinated aromatic amines may release toxic HF upon degradation. Use explosion-proof equipment, conduct reactions in fume hoods, and employ PPE (nitrile gloves, face shields). Waste must be neutralized with alkaline solutions before disposal .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity of the trifluoromethyl group?

- Methodological Answer : Conflicting reactivity data (e.g., CF₃ as electron-withdrawing vs. steric hindrance) require DFT-based transition state analysis. Compare Fukui indices and electrostatic potential maps to identify nucleophilic/electrophilic regions. Validate with kinetic isotope effects or Hammett plots .

Q. What strategies mitigate competing pathways in the synthesis of enantiopure derivatives?

- Methodological Answer : Competing N-alkylation vs. C-alkylation can arise due to the amine’s nucleophilicity. Use bulky directing groups (e.g., Boc-protected intermediates) or Lewis acids (ZnCl₂) to favor specific pathways. Monitor intermediates via in-situ IR or LC-MS .

Q. How does the nitro group’s position influence biological activity in related compounds?

- Methodological Answer : Meta-nitro substitution (as in 4-fluoro-3-nitrophenyl derivatives) enhances π-stacking with aromatic residues in enzyme active sites. Compare IC₅₀ values of ortho, meta, and para isomers using enzyme inhibition assays. Molecular docking (AutoDock Vina) correlates steric/electronic effects with binding affinity .

Q. What analytical techniques quantify photodegradation products in environmental studies?

- Methodological Answer : Simulate UV exposure (λ = 254–365 nm) and analyze degradation via HPLC-MS/MS. Identify nitroso or hydroxylated byproducts. Ecotoxicity assays (Daphnia magna) assess environmental impact, guided by OECD Test No. 202 guidelines .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility for this compound?

- Resolution Strategy : Variations may stem from polymorphic forms or residual solvents. Perform DSC/TGA to confirm thermal stability. Solubility differences (e.g., DMSO vs. ethanol) require Hansen solubility parameter analysis. Cross-validate with COSMO-RS simulations .

Key Experimental Design Considerations

- Stereochemical Integrity : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to preserve (S)-configuration. Confirm via Mosher ester analysis .

- Environmental Impact : Follow REACH guidelines for fluorinated compounds. Biodegradability assays (OECD 301) are mandatory for disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.